An In-depth Technical Guide to the Synthesis and Properties of N(4),O(2')-Dimethylcytidine
An In-depth Technical Guide to the Synthesis and Properties of N(4),O(2')-Dimethylcytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N(4),O(2')-Dimethylcytidine (m⁴Cm) is a modified ribonucleoside found in ribosomal RNA (rRNA), where it plays a crucial role in fine-tuning ribosome function and ensuring translational fidelity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological significance of m⁴Cm. Detailed experimental protocols for its synthesis, though adapted from related compounds due to a lack of a specific published procedure, are presented alongside methods for its characterization. The document summarizes key quantitative data and explores the compound's impact on ribosomal activity, offering valuable insights for researchers in chemical biology, drug discovery, and molecular biology.
Introduction
Post-transcriptional modifications of RNA add a layer of complexity to the flow of genetic information, significantly impacting RNA structure, stability, and function. Methylation is one of the most prevalent modifications, and doubly methylated nucleosides, such as N(4),O(2')-Dimethylcytidine, are of particular interest. Found in the 16S rRNA of Escherichia coli, m⁴Cm is strategically located in the P-site of the ribosome, where it is believed to contribute to the correct positioning of the mRNA and tRNA during protein synthesis.[1] Understanding the synthesis and properties of this modified nucleoside is essential for elucidating its precise biological role and for the development of novel therapeutic agents that target ribosomal function.
Synthesis of N(4),O(2')-Dimethylcytidine
Experimental Protocol: Synthesis of N(4),O(2')-Dimethylcytidine (Adapted)
This protocol is adapted from established methods for the synthesis of methylated cytidine analogues.
Step 1: Protection of Uridine
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Starting Material: Uridine.
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Procedure: Protect the 3' and 5' hydroxyl groups of uridine using a suitable protecting group, such as TBDMS (tert-butyldimethylsilyl) or Ac (acetyl) groups, following standard protocols. This prevents unwanted reactions at these positions in subsequent steps.
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Purification: Purify the 3',5'-O-bis-protected uridine by silica gel chromatography.
Step 2: Activation of the C4 Position
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Starting Material: 3',5'-O-bis-protected uridine.
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Procedure: Activate the C4 position of the uracil ring to facilitate nucleophilic substitution. This is commonly achieved by treating the protected uridine with 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) in the presence of a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).
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Purification: The resulting O⁴-activated intermediate is purified by silica gel chromatography.
Step 3: Methylamination at the N4 Position
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Starting Material: O⁴-activated 3',5'-O-bis-protected uridine.
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Procedure: React the activated intermediate with an aqueous solution of methylamine (MeNH₂) in a solvent like tetrahydrofuran (THF). This will introduce the methyl group at the N4 position.
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Purification: Purify the resulting N⁴-methylcytidine derivative by silica gel chromatography.
Step 4: Methylation of the 2'-Hydroxyl Group
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Starting Material: Protected N⁴-methylcytidine.
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Procedure: Perform a selective methylation of the 2'-hydroxyl group. This can be achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous solvent. Careful control of stoichiometry and reaction conditions is crucial to ensure selective 2'-O-methylation.
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Purification: Purify the doubly methylated product by silica gel chromatography.
Step 5: Deprotection
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Starting Material: Fully protected N(4),O(2')-Dimethylcytidine.
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Procedure: Remove the protecting groups from the 3' and 5' hydroxyls. The choice of deprotection agent depends on the protecting groups used. For TBDMS groups, a fluoride source like tetrabutylammonium fluoride (TBAF) is typically used. For acetyl groups, basic hydrolysis is employed.
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Final Purification: Purify the final product, N(4),O(2')-Dimethylcytidine, using high-performance liquid chromatography (HPLC).
Visualization of the Synthetic Workflow
Caption: Generalized synthetic pathway for N(4),O(2')-Dimethylcytidine.
Physicochemical Properties
The physicochemical properties of N(4),O(2')-Dimethylcytidine are essential for its characterization and for understanding its behavior in biological systems.
General Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₇N₃O₅ |
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | 4-(methylamino)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl]pyrimidin-2(1H)-one |
| CAS Number | 13048-95-8 |
Spectroscopic Data
Spectroscopic data is critical for the unambiguous identification and characterization of N(4),O(2')-Dimethylcytidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum would show characteristic signals for the anomeric proton (H1'), the ribose protons (H2', H3', H4', H5', H5''), the pyrimidine ring protons (H5 and H6), and the methyl protons of the N-methyl and O-methyl groups.
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¹³C NMR: The carbon spectrum would display distinct resonances for the carbons of the pyrimidine base, the ribose sugar, and the two methyl groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. The fragmentation pattern in tandem MS (MS/MS) can provide structural information. The cleavage of the glycosidic bond between the base and the ribose is a common fragmentation pathway for nucleosides.
| Ion | Expected m/z |
| [M+H]⁺ | 272.1241 |
| [M+Na]⁺ | 294.1060 |
Biological Function and Significance
N(4),O(2')-Dimethylcytidine is a naturally occurring modified nucleoside found in ribosomal RNA. Its presence is not merely decorative; it has significant implications for the structure and function of the ribosome.
Role in Ribosome Structure and Function
N(4),O(2')-Dimethylcytidine has been identified at position 1402 in the 16S rRNA of E. coli.[1] This position is located within the P-site of the small ribosomal subunit, a critical region for the decoding of mRNA. The methylation at the N4 position of cytosine can affect its hydrogen bonding potential with guanine, potentially influencing the codon-anticodon interactions. The 2'-O-methylation of the ribose is known to confer conformational rigidity to the sugar pucker, which can contribute to the overall stability of the rRNA structure.
The presence of m⁴Cm is thought to fine-tune the local structure of the P-site, ensuring the correct positioning of the tRNA and the fidelity of translation.[1]
Potential Therapeutic Relevance
Given its role in the essential process of protein synthesis, enzymes involved in the modification of rRNA, such as the methyltransferases responsible for the synthesis of m⁴Cm, represent potential targets for the development of novel antibiotics. Furthermore, some modified nucleosides have shown promise as anticancer agents. For instance, the related compound N,N-Dimethyl-2'-O-methylcytidine has been reported to exhibit anticancer activity by selectively inhibiting DNA synthesis.[3] This suggests that N(4),O(2')-Dimethylcytidine and its derivatives could be explored for their therapeutic potential.
Visualization of the Role of N(4),O(2')-Dimethylcytidine in Translation
Caption: Biogenesis and functional role of m4Cm in the ribosome.
Experimental Protocols for Characterization
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the detection and quantification of modified nucleosides in biological samples.
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Sample Preparation: Hydrolyze RNA samples to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., calf intestinal alkaline phosphatase).
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Chromatographic Separation: Separate the nucleosides using reversed-phase HPLC. A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
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Mass Spectrometric Detection: Detect the eluted nucleosides using a mass spectrometer operating in positive ion mode. Use selected reaction monitoring (SRM) for targeted quantification, monitoring the transition from the protonated molecular ion ([M+H]⁺) to a characteristic fragment ion (e.g., the protonated base).
Conclusion
N(4),O(2')-Dimethylcytidine is a significant modified nucleoside that underscores the importance of the epitranscriptome in regulating fundamental biological processes. Its synthesis, while not yet described in a dedicated full paper, can be achieved through established chemical strategies. The physicochemical and spectroscopic properties of m⁴Cm provide the basis for its identification and study. Its specific location and function within the ribosome highlight its role in maintaining the fidelity of protein synthesis. Further research into the enzymes that synthesize m⁴Cm and its precise mechanism of action will not only deepen our understanding of ribosome biology but may also open new avenues for therapeutic intervention. This guide provides a foundational resource for researchers embarking on the study of this fascinating and functionally important molecule.
